molecular formula C7H12N2 B8407105 meta-Toluene diamine

meta-Toluene diamine

Cat. No. B8407105
M. Wt: 124.18 g/mol
InChI Key: PZKPUGIOJKNRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092102

Procedure details

0.104 g. (.0005M) 2-methylamino-4-aminotoluene dihydrochloride (meta component) and .054 g. (.0005M) p-phenylenediamine (para component) was added to 3 ml. of ethanol and 20 g. of an aqueous solution composed of 1% Carbopol 934 (thickening agent) 0.1% Dupanol C (surfactant) and 3.8% ammonium acetate. The mixture was stirred with 3 ml. ammonium hydroxide (28%) and 20 ml. 6% hydrogen peroxide. A sample of human hair was dyed with this composition for 30 minutes at 30° C. A blue color was obtained which was perspiration, light and washfast, and superior in these characteristics to a similar dyeing obtained in which m-toluenediamine was used as the meta component.
Name
2-methylamino-4-aminotoluene dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carbopol 934
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.Cl.C[NH:4][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1C.[CH:13]1C(N)=CC=C(N)C=1.C([O-])(=O)C.[NH4+].[OH-].[NH4+].OO>C(O)C>[C:5]1([NH2:4])([CH3:13])[CH:6]=[CH:7][CH:8]=[C:9]([NH2:11])[CH2:10]1 |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
2-methylamino-4-aminotoluene dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CNC1=C(C=CC(=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Step Three
Name
Carbopol 934
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred with 3 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A blue color was obtained which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC(=CC=C1)N)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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